molecular formula C13H14ClN5 B1518592 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1154368-05-4

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B1518592
CAS No.: 1154368-05-4
M. Wt: 275.74 g/mol
InChI Key: UTMYQTYKDWLZJM-UHFFFAOYSA-N
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Description

5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C13H14ClN5 and its molecular weight is 275.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

The specific mode of action for This compound Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The specific molecular and cellular effects of This compound Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .

Properties

IUPAC Name

5-chloro-1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-10-2-3-12-11(8-10)17-13(15)19(12)6-1-5-18-7-4-16-9-18/h2-4,7-9H,1,5-6H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMYQTYKDWLZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCCN3C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
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5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

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